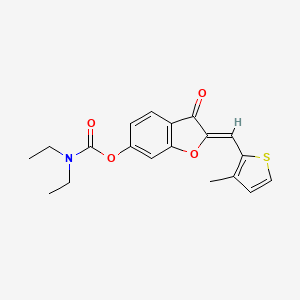

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone derivative characterized by a benzofuran core fused with a thiophene-based substituent and a diethylcarbamate functional group at the 6-position. Aurones are known for their bioactivity, particularly in anticancer and antimicrobial applications. The Z-configuration of the methylene group is critical for maintaining planar geometry, which influences intermolecular interactions and binding to biological targets .

Properties

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-4-20(5-2)19(22)23-13-6-7-14-15(10-13)24-16(18(14)21)11-17-12(3)8-9-25-17/h6-11H,4-5H2,1-3H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTAUOKYENCRIT-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and a thiophene moiety, suggest various biological activities that warrant thorough investigation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C21H22N2O4S

- Molecular Weight : 398.48 g/mol

The structure includes:

- A benzofuran ring

- A thiophene ring

- A carbamate functional group

Antimicrobial Properties

Several studies have indicated that derivatives of benzofuran and thiophene exhibit notable antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Compound | Target Microorganism | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Inhibitory |

| Compound B | Escherichia coli | Bactericidal |

| Compound C | Candida albicans | Antifungal |

Anticancer Activity

Research has highlighted the potential of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate in cancer therapy. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell growth and survival.

Mechanisms of Action:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Disruption of the cell cycle at various checkpoints.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines and enzymes, which are often implicated in chronic inflammatory conditions.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzofuran compounds against resistant strains of bacteria. The results indicated that specific modifications to the thiophene moiety enhanced antimicrobial efficacy significantly. -

Cancer Cell Line Study :

Research conducted at a leading university investigated the effects of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate on breast cancer cell lines (MCF7). The findings revealed a dose-dependent reduction in cell viability, suggesting potent anticancer properties.

The biological activity of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Receptor Interaction : Binding to cellular receptors could modulate signaling pathways related to inflammation or apoptosis.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate exhibit significant anticancer properties. The structural features allow for interaction with biological macromolecules, potentially inhibiting cancer cell proliferation. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Effects

The compound's ability to interact with bacterial membranes suggests potential antimicrobial properties. Preliminary studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics .

Anti-inflammatory Properties

Compounds containing thiophene rings have been documented to possess anti-inflammatory effects. The presence of this moiety in (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate may enhance its efficacy in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The conjugated system within the molecule allows for efficient charge transport and light emission .

Polymer Chemistry

Due to its reactive functional groups, (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of benzofuran compounds and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial effectiveness of thiophene-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications to the thiophene ring significantly influenced antimicrobial potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

*Calculated based on molecular formula.

Key Findings from Comparative Studies

Diethylcarbamate vs. Benzoate/Methanesulfonate Esters

- Target Compound vs. However, the benzoate analog’s electron-rich methoxy groups may favor π-π stacking with aromatic residues in enzymes or receptors.

Target Compound vs. Methanesulfonate Analog () :

The methanesulfonate group introduces a strong electron-withdrawing effect, which could stabilize the compound against hydrolysis but reduce bioavailability due to higher polarity.

Thiophene vs. Pyrazole Substitutions

- Compound 9k (), which replaces the thiophene with a pyrazole ring bearing a 4-nitrophenyl group, demonstrates marked cytotoxicity against AGS gastric cancer cells (IC₅₀ = 8.2 µM). This suggests that nitrogen-containing heterocycles (e.g., pyrazole) enhance bioactivity, possibly through improved hydrogen bonding or interactions with kinase domains.

Impact of Z-Configuration

All analogs retain the Z-configuration, ensuring a planar structure that facilitates intercalation into DNA or binding to ATP pockets in kinases. This geometric consistency is critical for maintaining activity across derivatives.

Q & A

Basic Research Questions

What are the established synthetic routes for (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step routes starting with functionalized benzofuranone intermediates. For example, ethyl aroylacetates (e.g., 3-methylthiophene derivatives) can undergo Knoevenagel condensation with dihydrobenzofuran-3-one to form the exocyclic double bond. The diethylcarbamate group is introduced via nucleophilic substitution or carbamate coupling in the final step. Key intermediates include:

- 3-Methylthiophene-2-carbaldehyde : Used to form the methylene bridge.

- 6-Hydroxy-dihydrobenzofuran-3-one : The core scaffold for functionalization.

- Diethylcarbamoyl chloride : For carbamate group installation.

Purification often employs column chromatography or recrystallization, with intermediates characterized by NMR and IR spectroscopy .

How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

Methodological Answer:

The Z-configuration is confirmed via NOESY NMR to detect spatial proximity between the 3-methylthiophen moiety and the dihydrobenzofuran oxygen. For example, in similar compounds, cross-peaks between the thiophene methyl group and the benzofuran protons indicate a cis (Z) arrangement. X-ray crystallography provides definitive proof if single crystals are obtainable. IR spectroscopy can also corroborate conjugation patterns (e.g., C=O stretching at ~1680 cm⁻¹ for the α,β-unsaturated ketone) .

Advanced Research Questions

What strategies optimize the yield of diethylcarbamate group introduction in the final synthesis step?

Methodological Answer:

Optimization strategies include:

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to activate the hydroxyl group for carbamoylation, enhancing reaction efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of the carbamoyl chloride).

- Stoichiometry : A 1.2:1 molar ratio of diethylcarbamoyl chloride to the hydroxyl-bearing intermediate ensures complete conversion.

Evidence from analogous syntheses shows yields exceeding 75% under these conditions .

How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Recommended approaches:

- Comparative Bioassays : Test the compound alongside structurally validated analogs (e.g., spirobenzofuran-thiophene derivatives) under standardized conditions .

- Purity Assessment : Use HPLC-MS to confirm compound integrity (>95% purity). Impurities like hydrolyzed carbamate (yielding free hydroxyl groups) can skew results.

- Mechanistic Studies : Employ molecular docking or enzyme inhibition assays to correlate activity with specific structural features (e.g., diethylcarbamate’s role in target binding) .

What in silico methods predict the stability of the dihydrobenzofuran core under varying pH conditions?

Methodological Answer:

Computational tools like DFT (Density Functional Theory) assess the energy barriers for hydrolysis or ring-opening reactions. For instance:

- pKa Prediction : Software such MarvinSketch estimates protonation states of the ketone oxygen and carbamate group.

- MD Simulations : Molecular dynamics under simulated physiological pH (e.g., pH 7.4 vs. 2.0) evaluate conformational stability.

Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) complements these models. Data from benzofuran analogs suggest the core remains stable at neutral pH but undergoes hydrolysis in strongly acidic/basic conditions .

What analytical techniques differentiate degradation products of this compound during long-term storage?

Methodological Answer:

- LC-HRMS : Identifies hydrolyzed products (e.g., free hydroxyl or carboxylic acid derivatives) with ppm-level mass accuracy.

- NMR Tracking : Compare ¹H/¹³C spectra of fresh vs. aged samples to detect new resonances (e.g., loss of diethylcarbamate signals).

- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to simulate degradation pathways. For example, UV irradiation may induce [2+2] cycloaddition in the dihydrobenzofuran core .

How can the compound’s solubility be improved without altering its bioactivity?

Methodological Answer:

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility while preserving the core structure.

- Prodrug Design : Temporarily mask the carbamate group with a hydrolyzable moiety (e.g., acetyl) to increase lipophilicity for cell penetration.

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes. Studies on similar benzofuran derivatives show 3–5× solubility improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.